2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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Description
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Intermediate Applications
Research on pyrimidines and acetamides often focuses on their synthesis and application as intermediates in the development of pharmaceuticals and agrochemicals. For example, studies have outlined synthetic routes to pyrimidin-2-yl)acetic acids and esters, showcasing methodologies for producing compounds with potential bioactivity (Brown & Waring, 1977). These synthetic approaches could be relevant for designing derivatives of the compound for enhanced biological activity or stability.
Antimicrobial Activity
Derivatives of pyrimidinone fused with thiophene rings, synthesized using similar core structures, have demonstrated antimicrobial properties. A series of such compounds were shown to have significant antibacterial and antifungal activities, which could suggest potential antimicrobial applications for the compound (Hossan et al., 2012).
Herbicide Research
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of related compounds. This research is crucial for understanding how similar structures are processed biologically, which might inform safety assessments and regulatory decisions for new chemicals with related structures (Coleman et al., 2000).
Pharmacokinetics and Bioactivity
Studies on the vibrational spectroscopic signatures and quantum computational approaches to analyze similar compounds offer insights into their molecular characteristics, which are essential for understanding their interactions with biological targets. Such research aids in the design and optimization of bioactive compounds for therapeutic uses (Jenepha Mary et al., 2022).
properties
IUPAC Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-14-20(23)22(28)26(21(24-14)16-6-3-2-4-7-16)13-19(27)25-18-11-10-15-8-5-9-17(15)12-18/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWRAQZSONPTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
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